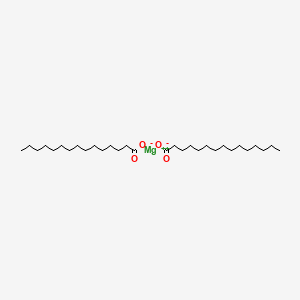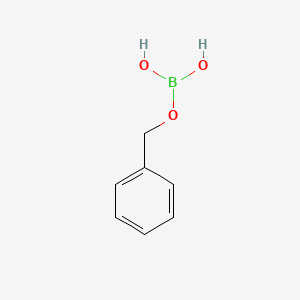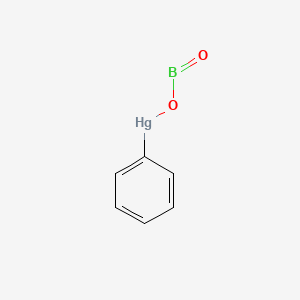
(Metaborato-O)phenylmercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Metaborato-O)phenylmercury is an organomercurial compound with the chemical formula C6H5HgBO2. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is part of the broader class of phenylmercury compounds, which are characterized by the presence of a phenyl group attached to a mercury atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Metaborato-O)phenylmercury typically involves the reaction of phenylmercuric acetate with sodium metaborate. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (Metaborato-O)phenylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylmercuric oxide.
Reduction: Reduction reactions can convert it back to phenylmercuric acetate.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to proceed efficiently.
Major Products:
Oxidation: Phenylmercuric oxide.
Reduction: Phenylmercuric acetate.
Substitution: Various substituted phenylmercury compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
(Metaborato-O)phenylmercury has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.
Industry: It is used in the production of polyurethane and other industrial materials.
Mecanismo De Acción
The mechanism of action of (Metaborato-O)phenylmercury involves its interaction with cellular components, particularly thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to bind to thiol groups makes it a potent inhibitor of various enzymes, which is the basis for its biological effects.
Comparación Con Compuestos Similares
- Phenylmercuric acetate
- Phenylmercuric nitrate
- Phenylmercuric chloride
Comparison: (Metaborato-O)phenylmercury is unique due to the presence of the metaborate group, which imparts distinct chemical properties compared to other phenylmercury compounds. This uniqueness makes it particularly useful in specific applications where other phenylmercury compounds may not be as effective.
Propiedades
Número CAS |
31224-71-2 |
|---|---|
Fórmula molecular |
C6H5BHgO2 |
Peso molecular |
320.51 g/mol |
Nombre IUPAC |
oxoboranyloxy(phenyl)mercury |
InChI |
InChI=1S/C6H5.BO2.Hg/c1-2-4-6-5-3-1;2-1-3;/h1-5H;;/q;-1;+1 |
Clave InChI |
ILWUAAQCLXAYBW-UHFFFAOYSA-N |
SMILES canónico |
B(=O)O[Hg]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


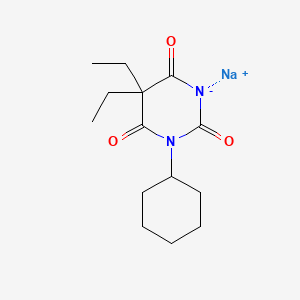
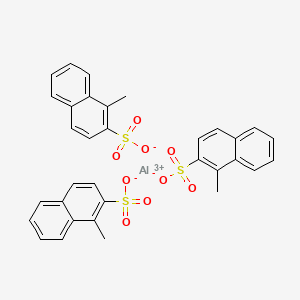
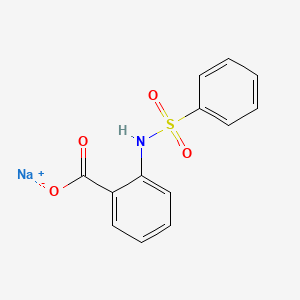
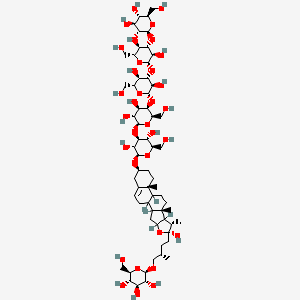
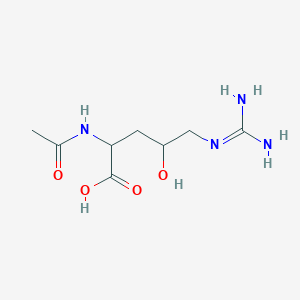
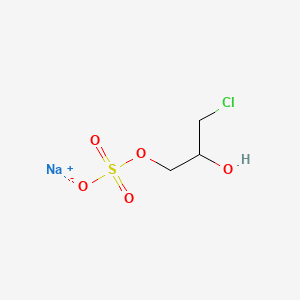


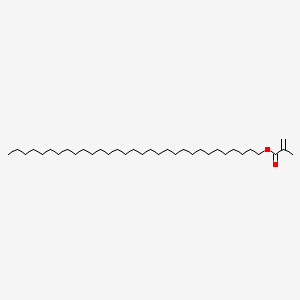

![Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)
